molecular formula C8H9NO3 B086422 2-Nitrophenethyl alcohol CAS No. 15121-84-3

2-Nitrophenethyl alcohol

Cat. No.: B086422
CAS No.: 15121-84-3
M. Wt: 167.16 g/mol
InChI Key: SLRIOXRBAPBGEI-UHFFFAOYSA-N
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Description

It is a nitrated alcohol that appears as a dark brown liquid and is insoluble in water . This compound is an important intermediate in organic synthesis, widely used in the production of pharmaceuticals, fragrances, and photosensitive materials .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Chromium trioxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Thionyl chloride, phosphorus tribromide.

Major Products:

    Oxidation: 2-Nitroacetophenone.

    Reduction: 2-Aminophenethyl alcohol.

    Substitution: 2-Nitrophenethyl chloride.

Mechanism of Action

The mechanism of action of 2-nitrophenethyl alcohol involves its ability to undergo various chemical transformations, making it a versatile intermediate in organic synthesis. Its molecular targets and pathways include:

Properties

IUPAC Name

2-(2-nitrophenyl)ethanol
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InChI

InChI=1S/C8H9NO3/c10-6-5-7-3-1-2-4-8(7)9(11)12/h1-4,10H,5-6H2
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InChI Key

SLRIOXRBAPBGEI-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C(=C1)CCO)[N+](=O)[O-]
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Molecular Formula

C8H9NO3
Record name O-NITROPHENETHYL ALCOHOL
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DSSTOX Substance ID

DTXSID2025763
Record name 2-(2-Nitrophenyl)ethanol
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Molecular Weight

167.16 g/mol
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Physical Description

O-nitrophenethyl alcohol appears as needles dark brown liquid. (NTP, 1992)
Record name O-NITROPHENETHYL ALCOHOL
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Boiling Point

513 °F at 760 mmHg (NTP, 1992)
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Flash Point

greater than 230 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 73 °F (NTP, 1992)
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Density

1.19 (NTP, 1992) - Denser than water; will sink
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Vapor Pressure

1 mmHg at 81 °F ; 1.5 mmHg at 84 °F; 4.5 mmHg at 124 °F (NTP, 1992)
Record name O-NITROPHENETHYL ALCOHOL
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CAS No.

15121-84-3, 68966-80-3
Record name O-NITROPHENETHYL ALCOHOL
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Record name 2-Nitrobenzeneethanol
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Record name 2-Nitrophenethyl alcohol
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Record name Benzeneethanol, ar-nitro-
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Record name 2-nitrophenethyl alcohol
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Melting Point

36 °F (NTP, 1992)
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Synthesis routes and methods I

Procedure details

KOH (21 mg, 0.37 mmol) was added to a mixture of o-nitrotoluene (9.2 g, 67 mmol) and paraformaldehyde (0.8 g, 25 mmol) in DMSO (10 ml, synthesis quality, additionally dried for 2 d over molecular sieve 4 Å) which was then stirred for 2.5 h at 95° C. The solvent was removed and the residue purified by column chromatography (SiO2, 20×3 cm, solvent: toluene 750 ml, toluene/EtOAc 10:1 500 ml, 7:1 500 ml, 5:1 500 ml). 2-(2-nitrophenyl)ethanol (2.33 g, 21%) was obtained as a yellow oil.
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
21 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 137 g (1 mole) of o-nitrotoluene, 60 g of paraformaldehyde and 400 ml of dimethyl formamide containing 0.5% by weight of water is heated to 70° C. under stirring. Thereafter 40 g of potassium hydroxide, covered with 100 ml dimethyl formamide, are added to the mixture at such a rate that the temperature of the reaction mixture does not increase above 120° C. The resulting mixture is stirred for 3 minutes at a temperature above 85° C., thereafter it is cooled and filtered through a sintered glass filter. The filtrate is acidified with hydrochloric acid to pH=3, filtered again, and the resulting filtrate is evaporated. 100 g of a residue, containing 80% by weight of 2-(o-nitrophenyl)-ethanol, are obtained. This residue is distilled in vacuo to obtain 70 g of 2-(o-nitrophenyl)-ethanol with a purity grade of 98%. 45 g of o-nitrotoluene are recovered. The product is analyzed by gas chromatography.
Quantity
137 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A 22-liter, 4-necked glass reaction vessel equipped as described in Example 1 was charged with 624 grams (15.8 moles plus 5% excess) of sodium borohydride and 3620 grams (20 moles) of o-nitrophenylacetic acid and flushed for 0.5 hour with dry nitrogen. The reaction vessel was cooled to 0°C using an external dry ice/isopropyl alcohol bath as 10 liters of tetrahydrofuran was added dropwise over a 2 hour period. Boron trifluoride diethyl etherate (2.58 liters, 21 moles) was then added dropwise over a 4 hour period while maintaining a reaction temperature of 0°-10°C. The reaction mixture was then stirred for 12 hours at 20°-25°C. Isolation of the product as described in Example 1 gave 2450 grams (73% yield) of o-nitrophenethyl alcohol as a clear, light-orange liquid, bp 112°C/0.15 mm, n20D 1.5644.
Quantity
624 g
Type
reactant
Reaction Step One
Quantity
3620 g
Type
reactant
Reaction Step One
Quantity
2.58 L
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Nitrophenethyl alcohol
Reactant of Route 2
Reactant of Route 2
2-Nitrophenethyl alcohol
Reactant of Route 3
Reactant of Route 3
2-Nitrophenethyl alcohol
Reactant of Route 4
Reactant of Route 4
2-Nitrophenethyl alcohol
Reactant of Route 5
2-Nitrophenethyl alcohol
Reactant of Route 6
2-Nitrophenethyl alcohol
Customer
Q & A

Q1: What is the primary use of 2-(2-Nitrophenyl)ethanol in organic synthesis?

A: 2-(2-Nitrophenyl)ethanol serves as a crucial precursor for synthesizing indole derivatives. This is achieved through reduction and subsequent cyclization reactions. [, , ] For instance, researchers successfully synthesized indole on a large scale starting from 2-(2-Nitrophenyl)ethanol. They utilized Raney Nickel for both the reduction of the nitro group and the ring closure to form the indole ring. []

Q2: Are there alternative synthetic pathways to access indoles from 2-(2-Nitrophenyl)ethanol beyond Raney Nickel catalyzed reactions?

A: Yes, research demonstrates that 2-(2-Nitrophenyl)ethanol can be transformed into indoles using a ruthenium-based catalyst, RuCl2(PPh3)3, under reflux in toluene. [] This method offers a different approach compared to the Raney Nickel catalyzed route.

Q3: Can 2-(2-Nitrophenyl)ethanol be used to synthesize other heterocyclic compounds besides indoles?

A: Yes, research indicates that 2-(2-Nitrophenyl)ethanol can react with carbon monoxide in the presence of a selenium catalyst to produce 1,4-dihydro-2H-3,1-benzoxazin-2-ones. [] This highlights the versatility of this compound in constructing diverse heterocyclic structures beyond indoles.

Q4: Can 2-(2-Nitrophenyl)ethanol participate in multicomponent reactions to generate complex molecules?

A: Yes, 2-(2-Nitrophenyl)ethanol can engage in base-catalyzed three-component reactions with vinylarenes and various pronucleophiles (like nitroalkanes, thiols, and malonates) to yield 3-alkyl-2-arylindoles. [] This approach highlights the compound's utility in constructing complex structures through efficient, one-pot procedures.

Q5: Has 2-(2-Nitrophenyl)ethanol been utilized in developing analytical tools?

A: Research has explored the use of derivatives of 2-(2-Nitrophenyl)ethanol, specifically 2-(2-(dimethylamino)phenyl)ethanol (DAPE), in designing colorimetric probes for detecting nerve agent mimics. [] By incorporating DAPE into a chromogenic system, the detection of organophosphates like diethyl chlorophosphate (DCP) was achieved through a visible color change. [] This example showcases the potential of utilizing structural motifs found in 2-(2-Nitrophenyl)ethanol for developing analytical applications.

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